molecular formula C15H26O2 B1225946 Aromadendrane-4,10-diol

Aromadendrane-4,10-diol

Cat. No. B1225946
M. Wt: 238.37 g/mol
InChI Key: DWNPMJOWAWGIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aromadendrane-4,10-diol is a natural product found in Premna serratifolia, Jackiella javanica, and other organisms with data available.

Scientific Research Applications

Antimycobacterial Activity

Aromadendrane-4,10-diol, along with other related compounds, has been found to display antimycobacterial activity against Mycobacterium tuberculosis, as observed in a study involving the plant Chisocheton penduliflorus (Phongmaykin et al., 2008).

Cytotoxicity

Several studies have shown the cytotoxic properties of aromadendrane-4,10-diol. For instance, it demonstrated weak cytotoxicity to a breast cancer cell line and moderate activity against a small-cell lung cancer cell line in the same study as above (Phongmaykin et al., 2008). Another study on the Argentine liverwort Porella chilensis highlighted the inhibition of biofilm formation of the human pathogen Pseudomonas aeruginosa by aromadendrane-type sesquiterpenoids (Gilabert et al., 2011).

Anti-Microbial and Anti-Viral Activities

Aromadendrane sesquiterpenoids, including aromadendrane-4,10-diol, have been described for their anti-viral and anti-microbial activities. A comprehensive review covering literature from 1963-2014 discusses these activities in detail, highlighting the significance of the gem-dimethylcyclopropyl unit in these compounds (Durán-Peña et al., 2015).

Nematicidal Activity

The nematicidal activities of aromadendrane-type sesquiterpenes, including aromadendrane-4,10-diol, were assessed in a study involving mycelial solid cultures of Dichomitus squalens. These compounds showed activity against Bursaphelenchus xylophilus (Huang et al., 2004).

properties

IUPAC Name

1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPMJOWAWGIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aromadendrane-4,10-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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